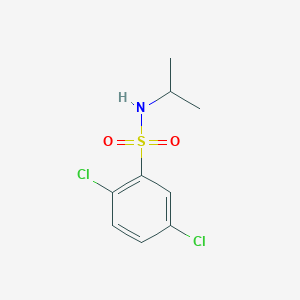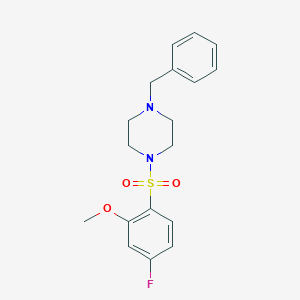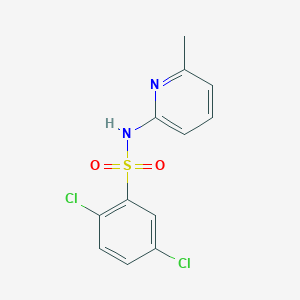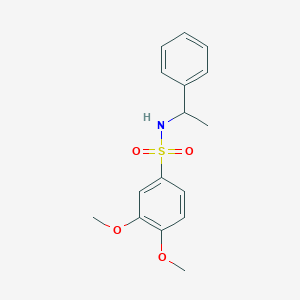![molecular formula C16H10ClFN2OS B273534 (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273534.png)
(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been found to have promising antitumor and antiviral properties, making it a valuable target for drug development.
Mecanismo De Acción
The mechanism of action of (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one involves the inhibition of key enzymes and pathways involved in tumor growth and viral replication. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one has a range of biochemical and physiological effects. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell proliferation and migration. In addition, (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one has been found to modulate the immune response, potentially enhancing antitumor and antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one in lab experiments include its potent antitumor and antiviral activity, as well as its ability to induce apoptosis and inhibit cell proliferation. However, limitations include the need for further research into its toxicity and potential side effects, as well as the need for optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research into (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one. These include:
1. Further optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability, to enhance its therapeutic potential.
2. Investigation into the compound's potential as a combination therapy with other antitumor and antiviral agents.
3. Research into the mechanism of action of (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one, particularly its interactions with key enzymes and pathways involved in tumor growth and viral replication.
4. Further preclinical and clinical studies to evaluate the safety and efficacy of (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one as a therapeutic agent.
5. Investigation into the potential of (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one as a diagnostic tool for cancer and viral infections.
Métodos De Síntesis
The synthesis of (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 2-chloroaniline with 4-fluorobenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one have been the focus of scientific research. Studies have shown that this compound has antitumor properties, inhibiting the growth of various cancer cell lines. In addition, (5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one has been found to have antiviral properties, inhibiting the replication of certain viruses such as HIV-1.
Propiedades
Nombre del producto |
(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
|---|---|
Fórmula molecular |
C16H10ClFN2OS |
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H10ClFN2OS/c17-12-3-1-2-4-13(12)19-16-20-15(21)14(22-16)9-10-5-7-11(18)8-6-10/h1-9H,(H,19,20,21)/b14-9+ |
Clave InChI |
HYEJGWAIPMGSGX-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)NC2=NC(=O)/C(=C\C3=CC=C(C=C3)F)/S2)Cl |
SMILES |
C1=CC=C(C(=C1)NC2=NC(=O)C(=CC3=CC=C(C=C3)F)S2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NC2=NC(=O)C(=CC3=CC=C(C=C3)F)S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273456.png)
![1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273459.png)


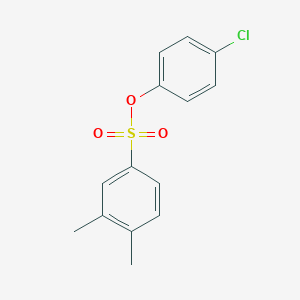
![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)
